Cas no 796874-02-7 ((3-Methoxyphenyl)(phenanthren-9-yl)methanol)

(3-Methoxyphenyl)(phenanthren-9-yl)methanol is a chiral aromatic alcohol featuring a phenanthrene core substituted with a hydroxymethyl group and a 3-methoxyphenyl moiety. This compound is of interest in synthetic organic chemistry due to its potential as a building block for complex molecular architectures, particularly in the development of ligands, catalysts, or fluorescent probes. The presence of both aromatic systems and a hydroxyl group enhances its utility in stereoselective reactions and coordination chemistry. Its rigid structure may also contribute to stability in high-temperature or catalytic applications. Researchers value this compound for its modular reactivity, enabling further functionalization for tailored chemical or material science applications.
(3-Methoxyphenyl)(phenanthren-9-yl)methanol structure
796874-02-7 structure
Product Name:(3-Methoxyphenyl)(phenanthren-9-yl)methanol
CAS No:796874-02-7
MF:C22H18O2
MW:314.377126216888
CID:1092706
PubChem ID:72942494
Update Time:2025-05-28

(3-Methoxyphenyl)(phenanthren-9-yl)methanol Chemical and Physical Properties

Names and Identifiers

    • (3-Methoxyphenyl)(phenanthren-9-yl)methanol
    • (3-methoxyphenyl)-phenanthren-9-ylmethanol
    • 796874-02-7
    • Inchi: 1S/C22H18O2/c1-24-17-9-6-8-16(13-17)22(23)21-14-15-7-2-3-10-18(15)19-11-4-5-12-20(19)21/h2-14,22-23H,1H3
    • InChI Key: ZNVIKOXIUZHPPZ-UHFFFAOYSA-N
    • SMILES: OC(C1C=CC=C(C=1)OC)C1=CC2C=CC=CC=2C2C=CC=CC1=2

Computed Properties

  • Exact Mass: 314.130679813g/mol
  • Monoisotopic Mass: 314.130679813g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 3
  • Complexity: 409
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.2
  • Topological Polar Surface Area: 29.5Ų

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